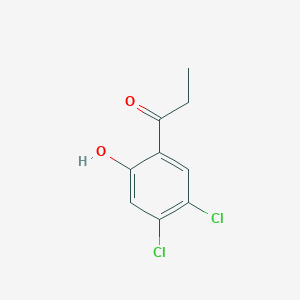
4'',5''-Dichloro-2''-hydroxypropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone is a chemical compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.066 g/mol. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a propiophenone backbone. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone can be synthesized through the Fries rearrangement of 3,4-dichlorophenyl propionate with aluminum chloride at 160°C for 3 hours . This method involves the migration of an acyl group within the molecule, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Analyse Des Réactions Chimiques
4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone can be compared with similar compounds such as:
4’-Hydroxypropiophenone: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
2’-Hydroxypropiophenone: Has the hydroxyl group in a different position, affecting its chemical behavior and applications.
4’-Hydroxyacetophenone: Contains an acetyl group instead of a propiophenone group, leading to distinct chemical and physical properties.
These comparisons highlight the unique features of 4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone, such as its specific substitution pattern and functional groups, which contribute to its distinct reactivity and applications.
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
1-(4,5-dichloro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-8(12)5-3-6(10)7(11)4-9(5)13/h3-4,13H,2H2,1H3 |
Clé InChI |
WTIDMFFQSYNHMT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)




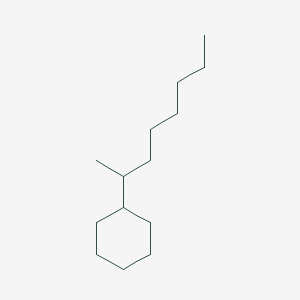
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
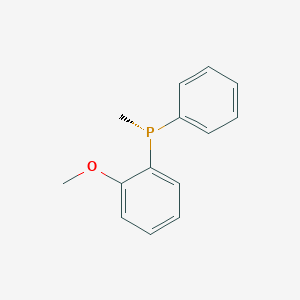
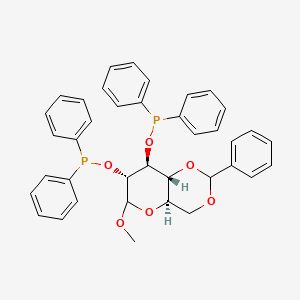
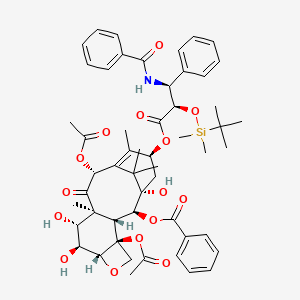
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
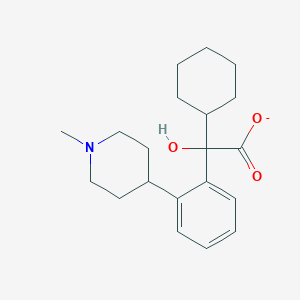
![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
